An In-depth Technical Guide to (2S,3R)-Fmoc-Abu(3-N3)-OH: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to (2S,3R)-Fmoc-Abu(3-N3)-OH: Properties, Applications, and Experimental Protocols
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental methodologies related to (2S,3R)-Fmoc-Abu(3-N3)-OH for researchers, scientists, and professionals in drug development. This non-proteinogenic amino acid is a valuable building block in peptide chemistry, primarily utilized for the introduction of an azide (B81097) moiety for subsequent bioconjugation via "click chemistry."
Core Chemical Properties
(2S,3R)-Fmoc-Abu(3-N3)-OH, systematically named (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid, is a synthetic amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. The key feature of this molecule is the azido (B1232118) group at the 3-position of the aminobutyric acid side chain, which serves as a chemical handle for bioorthogonal ligation reactions.
Table 1: General and Physicochemical Properties of (2S,3R)-Fmoc-Abu(3-N3)-OH
| Property | Value | Reference(s) |
| Systematic Name | (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid | [1] |
| Synonyms | Fmoc-L-Abu(3R-N3)-OH | |
| CAS Number | 146306-79-8 | [1][2] |
| Molecular Formula | C₁₉H₁₈N₄O₄ | [2] |
| Molecular Weight | 366.38 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 150 - 156 °C | |
| Optical Rotation | [α]D²⁰ = -7 ± 1º (c=1 in MeOH) | |
| Storage Temperature | 2-8°C, protect from light and moisture |
Table 2: Solubility Profile of Fmoc-Protected Amino Acids
| Solvent | General Solubility | Notes | Reference(s) |
| N,N-Dimethylformamide (DMF) | High | Commonly used for stock solutions and in coupling reactions. | [3][4] |
| N-Methyl-2-pyrrolidone (NMP) | High | An alternative to DMF, known for good resin swelling and solvation of growing peptide chains. | [3][4][5] |
| Dichloromethane (DCM) | Moderate to High | Often used for resin washing and in specific coupling protocols. | [3][4] |
| Dimethyl Sulfoxide (DMSO) | High | Can be used to dissolve Fmoc-amino acids, sometimes in combination with other solvents. | [3] |
| Tetrahydrofuran (THF) | Moderate | Can be a suitable solvent, particularly with PEG-based resins. | [4] |
Note: For precise solubility data, it is recommended to consult the manufacturer's certificate of analysis or perform internal solubility tests.
Spectroscopic Characterization
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for (2S,3R)-Fmoc-Abu(3-N3)-OH are not publicly available. Researchers should obtain a certificate of analysis from the supplier for lot-specific characterization data. The expected spectral features would include signals corresponding to the Fmoc group, the aminobutyric acid backbone, and a characteristic azide stretch in the IR spectrum (typically around 2100 cm⁻¹).
Applications in Research and Drug Development
The primary utility of (2S,3R)-Fmoc-Abu(3-N3)-OH lies in its role as a versatile building block for the synthesis of modified peptides and proteins. The strategically placed azide group allows for the site-specific introduction of a wide array of functionalities through bioorthogonal "click chemistry" reactions.
Key Applications Include:
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Peptide-Drug Conjugates (PDCs): The azide handle enables the covalent attachment of cytotoxic drugs, imaging agents, or targeting moieties to peptides. This is a crucial strategy in the development of targeted therapies, particularly in oncology.
-
Bioconjugation: Fluorophores, biotin, or polyethylene (B3416737) glycol (PEG) chains can be conjugated to the peptide to study protein interactions, for visualization in cellular imaging, or to improve the pharmacokinetic properties of the peptide therapeutic, respectively.
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Synthesis of Complex Peptide Architectures: The azide group is stable to the conditions of Fmoc-based solid-phase peptide synthesis, allowing for its incorporation at any desired position in the peptide sequence. This facilitates the synthesis of branched, cyclic, and other complex peptide structures.
The azide group can participate in two main types of click chemistry reactions:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction forms a stable 1,4-disubstituted-1,2,3-triazole linkage between the azide-modified peptide and an alkyne-containing molecule.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the use of (2S,3R)-Fmoc-Abu(3-N3)-OH in key experimental workflows.
Incorporation of (2S,3R)-Fmoc-Abu(3-N3)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the standard procedure for incorporating the azido-amino acid into a peptide sequence using an automated or manual peptide synthesizer.
Materials:
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Fmoc-Rink Amide resin (or other suitable solid support)
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(2S,3R)-Fmoc-Abu(3-N3)-OH
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Other required Fmoc-protected amino acids
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Coupling Reagents: HBTU/HATU/HCTU and DIPEA, or DIC and OxymaPure
-
Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Washing Solvents: DMF, DCM, Isopropanol
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove piperidine and by-products.
-
Amino Acid Activation: In a separate vessel, pre-activate (2S,3R)-Fmoc-Abu(3-N3)-OH (typically 3-5 equivalents relative to resin loading) with a suitable coupling agent (e.g., HBTU and DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
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Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the azide-containing peptide by mass spectrometry and analytical RP-HPLC.
Post-Synthetic Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-modified molecule to the azide-containing peptide in solution.
Materials:
-
Azide-functionalized peptide
-
Alkyne-functionalized molecule (e.g., fluorescent dye, drug)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Solvents: DMSO, water, or a suitable buffer system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-peptide in a suitable solvent (e.g., DMSO/water).
-
Prepare a stock solution of the alkyne-molecule (typically 1.1-1.5 molar equivalents) in a compatible solvent.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
-
Reaction Setup: In a reaction vessel, combine the azide-peptide, alkyne-molecule, and the copper-stabilizing ligand (if used).
-
Initiation: Initiate the reaction by adding CuSO₄ followed by sodium ascorbate. The final concentration of copper is typically in the range of 50-100 µM.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Purify the resulting peptide conjugate by RP-HPLC to remove unreacted starting materials and catalyst.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.
Post-Synthetic Modification via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained alkyne to the azide-functionalized peptide.
Materials:
-
Azide-functionalized peptide
-
Strained alkyne-functionalized molecule (e.g., DBCO-dye)
-
Solvents: A suitable buffer (e.g., PBS) or a mixture of an organic solvent and water.
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-peptide in the chosen reaction buffer.
-
Dissolve the strained alkyne (typically 1.1-2.0 molar equivalents) in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
-
Reaction: Combine the solutions of the azide-peptide and the strained alkyne.
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Incubation: Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne and the concentrations of the reactants.
-
Monitoring and Purification: Monitor the reaction progress by RP-HPLC or mass spectrometry. Once complete, purify the peptide conjugate by RP-HPLC.
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Characterization: Verify the identity and purity of the final product by mass spectrometry.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical relationship of this compound in creating functional biomolecules.
